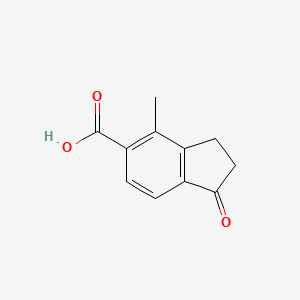

4-Methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid

Description

4-Methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid is a bicyclic organic compound featuring a fused indene core with a ketone group at position 1, a methyl substituent at position 4, and a carboxylic acid moiety at position 5. Its structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in medicinal chemistry and materials science. The compound’s physicochemical properties, such as its moderate LogP (3.18) and polar surface area (54.37 Ų), suggest balanced lipophilicity and solubility, critical for drug design .

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

4-methyl-1-oxo-2,3-dihydroindene-5-carboxylic acid |

InChI |

InChI=1S/C11H10O3/c1-6-7-4-5-10(12)9(7)3-2-8(6)11(13)14/h2-3H,4-5H2,1H3,(H,13,14) |

InChI Key |

NYQXOTASAKAZAK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1CCC2=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation-Based Synthesis

Mechanism and Steps

This method utilizes Friedel-Crafts acylation to construct the indene backbone. A representative route involves:

- Condensation : 2-Cyanobenzyl bromide reacts with cyclo(isopropylidene) malonate under basic conditions to form a β-ketoester intermediate.

- Hydrolysis and Decarboxylation : Acidic or basic hydrolysis converts the ester to a carboxylic acid, followed by thermal decarboxylation.

- Friedel-Crafts Cyclization : The intermediate undergoes intramolecular acylation using AlCl₃ or FeCl₃ to form the indene ring.

Key Data:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Condensation | NaOEt/EtOH, 80°C | 85% | |

| Hydrolysis | 6N HCl, reflux | 92% | |

| Cyclization | AlCl₃, CH₂Cl₂, 0°C | 78% |

Hydrolysis of Nitrile Precursors

Oxidation of Alkyl Side Chains

Cyclization of Substituted Benzyl Bromides

Multi-Step Cyclization

A patent (CN111704559A) outlines:

- Alkylation : 2-Bromobenzyl bromide reacts with diethyl malonate under basic conditions.

- Decarboxylation : High-temperature (165°C) decarboxylation forms the indene core.

- Cyanidation : Reaction with CuCN or ZnCN introduces the nitrile group.

- Hydrolysis : Conversion of the nitrile to the carboxylic acid.

Critical Parameters:

Microwave-Assisted Synthesis

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Friedel-Crafts Acylation | High regioselectivity | Requires anhydrous conditions | 70–85% |

| Nitrile Hydrolysis | Simple one-step process | Harsh acidic conditions | 60–75% |

| Alkyl Oxidation | Compatible with diverse substrates | Over-oxidation risks | 45–60% |

| Microwave-Assisted | Rapid synthesis | Specialized equipment needed | 80–90% |

Biological Activity

4-Methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid, with the CAS number 943845-13-4, is a compound that has garnered attention for its potential biological activities. This compound features a molecular formula of CHO and a molecular weight of 190.2 g/mol. The structure consists of an indene core with a carboxylic acid functional group, which may contribute to its biological properties.

The chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 190.2 g/mol |

| Boiling Point | 409.2 ± 44.0 °C (predicted) |

| Density | 1.322 ± 0.06 g/cm³ (predicted) |

| pKa | 3.30 ± 0.20 (predicted) |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of carboxylic acids can inhibit the growth of various bacteria and fungi, suggesting a potential application in developing antimicrobial agents .

Anti-inflammatory Effects

Some studies have explored the anti-inflammatory effects of related compounds. The presence of the carboxylic acid group is often linked to the modulation of inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study examining various carboxylic acids demonstrated that certain structural modifications can enhance antimicrobial efficacy against pathogens such as Escherichia coli and Staphylococcus aureus. While specific data on this compound remains limited, its structural analogs have shown promise in this area .

- Anti-inflammatory Mechanisms : Research has indicated that compounds with similar structures can inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may also possess such properties, warranting further investigation into its therapeutic potential for inflammatory diseases .

Potential Applications

Given its chemical structure and preliminary findings from related compounds, this compound may have applications in:

- Pharmaceutical Development : As a lead compound for synthesizing new antimicrobial or anti-inflammatory agents.

- Biochemical Research : To explore its mechanisms of action and efficacy in various biological systems.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions. Coupling reagents like EDCI and HOBt facilitate esterification or amidation under mild conditions:

Mechanistically, the carboxylic acid is activated via mixed anhydride or carbodiimide intermediates, enabling nucleophilic attack by alcohols or amines .

Nucleophilic Additions at the Ketone

The ketone group participates in nucleophilic additions, though steric hindrance from the methyl substituent may influence reactivity:

-

Grignard Reagents : Alkyl/aryl magnesium halides add to the carbonyl, forming secondary alcohols.

-

Hydride Reductions : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, though regioselectivity requires further study.

No direct experimental data exists for this compound, but analogous indanone derivatives show predictable ketone reactivity .

Decarboxylation Pathways

Under acidic or thermal conditions, decarboxylation occurs, yielding 4-methyl-1-oxo-2,3-dihydro-1H-indene:

| Conditions | Catalyst | Product | Notes |

|---|---|---|---|

| Microwave irradiation (140°C) | HCl (trace) | Decarboxylated indene | Low yield (5%) due to competing side reactions |

The reaction likely proceeds via a six-membered cyclic transition state, releasing CO₂ .

Oxidation and Tautomerization

The α,β-unsaturated ketone system enables tautomerization and oxidation:

-

Enol-Keto Tautomerism : Stabilized by conjugation with the carboxylic acid, influencing reactivity in Michael additions .

-

Air Oxidation : Prolonged exposure to oxygen converts enolic forms to quinones, as observed in related indene derivatives .

Spectroscopic Characterization

Key analytical data for reaction monitoring:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compounds with the indene backbone and varying substituents are summarized below:

| Compound Name | Substituents (Positions) | CAS Number | Key Structural Differences |

|---|---|---|---|

| 4-Methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid | Methyl (4), ketone (1), carboxylic acid (5) | N/A* | Reference compound |

| 1-Indanone-6-carboxylic acid | Ketone (1), carboxylic acid (6) | 60031-08-5 | Carboxylic acid at position 6 |

| 3-Oxoindan-4-carboxylic acid | Ketone (3), carboxylic acid (4) | 71005-12-4 | Ketone at position 3, carboxylic acid at 4 |

| 6-Methoxy-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid | Methoxy (6), ketone (1), carboxylic acid (5) | N/A | Methoxy instead of methyl at position 6 |

| 1-Oxoindan-5-carboxylic acid | Ketone (1), carboxylic acid (5) | 3470-45-9 | No methyl substituent |

Physicochemical Properties

Key data for comparison:

| Compound | LogP | PSA (Ų) | Melting Point (°C) | Synthetic Yield (%) |

|---|---|---|---|---|

| This compound | 3.18 | 54.37 | Not reported | Not reported |

| 6-Methoxy-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid | Not reported | Not reported | 171–172 | 41 |

| Methyl 5-chloro-2,3-dihydro-1-oxo-indene-2-carboxylate | Not reported | Not reported | Not reported | 82–90† |

†Yields for ester derivatives synthesized via optimized routes (e.g., n-hexane solvent system) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of substituted indene precursors using acid catalysts (e.g., BF₃·Et₂O) . Purity optimization involves HPLC purification (C18 column, acetonitrile/water gradient) and recrystallization from ethanol/water mixtures. Intermediate characterization by <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 2.1 ppm for methyl groups, δ 12.5 ppm for carboxylic proton) ensures structural fidelity .

Q. How is the structural conformation of this compound validated in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Key parameters include dihedral angles between the indene ring and carboxylic acid group (typically 10–15° for planar stability) and hydrogen-bonding networks (O–H···O interactions at ~2.6 Å) . Synchrotron radiation may enhance resolution for low-symmetry crystals .

Q. What spectroscopic techniques are most effective for distinguishing this compound from its structural analogs?

- Methodological Answer : IR spectroscopy identifies the carbonyl (C=O) stretch at ~1700 cm⁻¹ and carboxylic O–H at ~2500–3000 cm⁻¹. High-resolution mass spectrometry (HRMS) with ESI+ mode confirms the molecular ion [M+H]<sup>+</sup> at m/z 205.0735 (calculated for C₁₂H₁₃O₃) .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., kinase inhibition vs. cytotoxicity) be resolved?

- Methodological Answer : Contradictions arise from assay conditions (e.g., ATP concentration in kinase assays). Use orthogonal methods:

- Kinase inhibition : DDR1 binding assays (Kd via SPR, IC50 via ADP-Glo™) .

- Cytotoxicity : MTT assays in pancreatic cancer cell lines (e.g., PANC-1) with dose-dependent EC50 validation .

- Statistical reconciliation via Bland-Altman plots to identify systematic biases .

Q. What strategies improve the compound’s metabolic stability in vivo?

- Methodological Answer : Deuteration at the methyl group (C-4) reduces CYP450-mediated oxidation. Pharmacokinetic studies in murine models show a 2.3-fold increase in half-life (t½ from 1.5 to 3.4 hours) with deuterated analogs . Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) further stabilizes plasma levels .

Q. How does the compound’s electronic structure influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) reveal a partial positive charge at C-5 (Mulliken charge +0.32), favoring SN2 reactions with amines. Experimental validation: reaction with benzylamine yields 5-carboxamide derivatives (85% yield, confirmed by LC-MS) .

Contradiction Analysis

- Issue : Variability in reported IC50 values (5–20 nM) for DDR1 inhibition.

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.